molecular formula C25H33N3O8 B2472199 8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate CAS No. 1005187-65-4

8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

Cat. No. B2472199
CAS RN: 1005187-65-4
M. Wt: 503.552
InChI Key: JIXATOZUDBFTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate” is a chemical compound with the molecular formula C25H33N3O8 . It is also known by the synonyms 8-Cbz-1,3-di-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane .

Scientific Research Applications

Supramolecular Arrangements

The compound is explored for its role in supramolecular arrangements. Compounds similar to 8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate, such as cyclohexane-5-spirohydantoin derivatives, have been studied for their molecular and crystal structures, which do not contain solvent molecules. These studies highlight the role of substituents on the cyclohexane ring in supramolecular arrangements, with different types of structures defined based on interactions between hydantoin rings (Graus et al., 2010).

Mirror Symmetry in Crystal Structure

Research has been conducted on the crystal structure of similar compounds, like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. These studies reveal details about the mirror symmetry and chair conformation of the hexahydropyrimidine ring in these compounds (Dong et al., 1999).

Relative Configuration by NMR Analysis

The relative configuration of spiro[4.5]decanes, including compounds with similarities to the 8-Benzyl derivative, has been analyzed using NMR. This research provides insight into the stereochemistry and tautomeric equilibrium of such compounds, which is crucial for understanding their structural properties (Guerrero-Alvarez et al., 2004).

Synthesis on Solid Phase

Synthesis methods for similar compounds, like 1,4,8-triazaspiro[4.5]decan-2-one derivatives, have been optimized on solid support using SynPhase™ Lanterns. This research contributes to the development of efficient synthesis methods for such compounds, which can be applied to the 8-Benzyl derivative (Bedos et al., 2003).

Antimicrobial and Detoxification Applications

Research has been conducted on N-halamine-coated cotton using derivatives of 1,3,8-triazaspiro[4.5]decane for antimicrobial and detoxification applications. This study highlights the potential use of similar compounds in biomedical and environmental applications (Ren et al., 2009).

Safety and Hazards

Safety and hazard information for this compound was not available in the search results. It’s important to handle all chemical compounds with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources when available .

Future Directions

The future directions for research and application of this compound are not specified in the search results. The potential uses and investigations of a compound often depend on its properties and the current state of research in the field .

properties

IUPAC Name

8-O-benzyl 1-O,3-O-ditert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O8/c1-23(2,3)35-21(32)27-18(29)25(28(19(27)30)22(33)36-24(4,5)6)12-14-26(15-13-25)20(31)34-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXATOZUDBFTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)N(C1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.